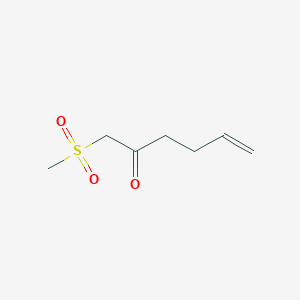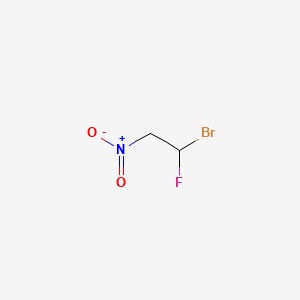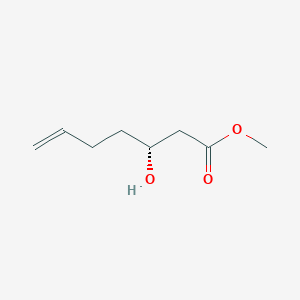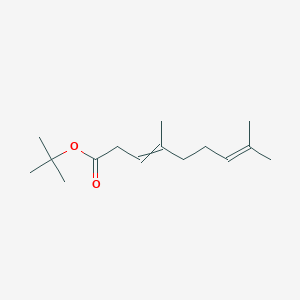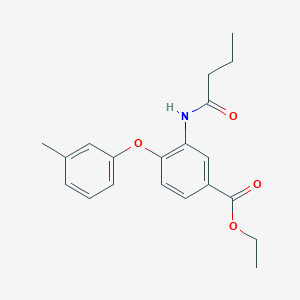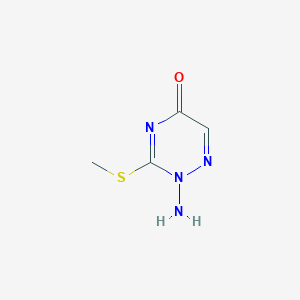
2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one is a heterocyclic compound with a unique structure that includes an amino group, a methylsulfanyl group, and a triazinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing an amino group and a methylsulfanyl group with a triazinone-forming reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino position.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved are often studied using biochemical assays and molecular modeling techniques.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(methylsulfanyl)propanoic acid: Another compound with a methylsulfanyl group but with a different core structure.
2-Amino-3-methylphenol: Contains an amino and methyl group but lacks the triazinone ring.
Uniqueness
2-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(2H)-one is unique due to its triazinone ring, which imparts specific chemical properties and reactivity. This makes it distinct from other compounds with similar functional groups but different core structures.
Eigenschaften
CAS-Nummer |
85276-91-1 |
|---|---|
Molekularformel |
C4H6N4OS |
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
2-amino-3-methylsulfanyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C4H6N4OS/c1-10-4-7-3(9)2-6-8(4)5/h2H,5H2,1H3 |
InChI-Schlüssel |
ZKVGVEUZRHMLGG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=O)C=NN1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


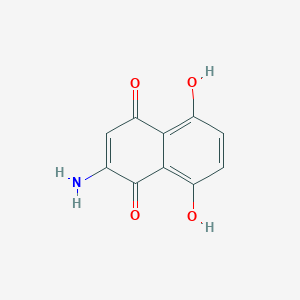
![Silane, trimethyl[(2-methylphenyl)methoxy]-](/img/structure/B14408338.png)
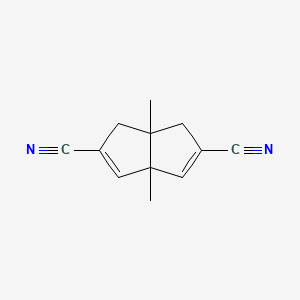
![5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine](/img/structure/B14408346.png)
![Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate](/img/structure/B14408347.png)
![9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy-](/img/structure/B14408351.png)
![1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one]](/img/structure/B14408366.png)
![Benzenamine, N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14408369.png)
